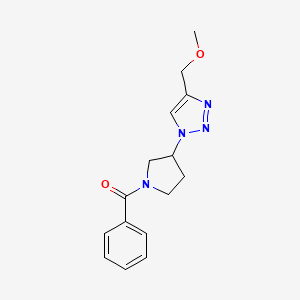

1-(1-benzoylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

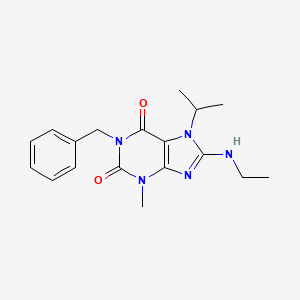

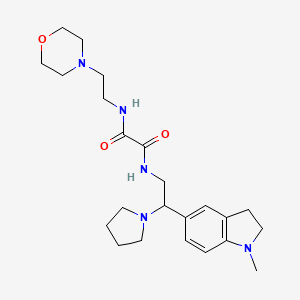

The synthesis of this compound could involve the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound involves a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The structure also includes a benzoyl group attached to the pyrrolidine ring and a methoxymethyl group attached to the 1,2,3-triazole ring .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the pyrrolidine ring and its derivatives. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 203.26 g/mol, a formal charge of -1, and a complexity of 224 . It also has a topological polar surface area of 21.3 Ų and a heavy atom count of 15 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research on compounds related to "1-(1-benzoylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole" has primarily focused on their synthesis and the exploration of their chemical properties. For instance, studies have developed methodologies for synthesizing N-substituted pyrrolidine derivatives bearing 1,2,4-triazole rings. These compounds, including derivatives like trans 1-benzyl-4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole, have been prepared through reactions involving substituted benzoyl chlorides and benzyl bromides. This research indicates the significant potential of these compounds in various biological activities due to their structural features, such as hydrogen bonding, solubility, and dipole character (Prasad et al., 2021).

Biological Activity and Applications

Several studies have explored the biological activities and applications of 1,2,4-triazoles and their derivatives. For example, isatin 1,2,3-triazoles have been evaluated as potent inhibitors against caspase-3, demonstrating the therapeutic potential of triazole derivatives in medical applications (Jiang & Hansen, 2011). Furthermore, the preparation of 1,2,4-triazole ester and benzotriazole ester derivatives showcases the versatility of these compounds in synthesizing materials with a variety of biological applications (Toumani, 2017).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of triazole derivatives have been a significant area of interest. For instance, triazole metal-based complexes have been studied for their antibacterial and antifungal agents, displaying high activity against various bacterial and fungal strains. This highlights the potential of triazole derivatives in developing new antimicrobial and antifungal treatments (Sumrra et al., 2017).

Mecanismo De Acción

The mechanism of action of this compound could be influenced by the pyrrolidine ring and its derivatives. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propiedades

IUPAC Name |

[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-21-11-13-9-19(17-16-13)14-7-8-18(10-14)15(20)12-5-3-2-4-6-12/h2-6,9,14H,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXACNDPKMBEJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B2658438.png)

![2-(4-chlorophenyl)-N-cyclohexyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2658451.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2658454.png)

![3-Methoxy-1-{2-[2-(2-thienylmethyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2658457.png)